molecular formula C14H15BrClNO6 B2988325 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside CAS No. 878495-64-8

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

Cat. No. B2988325
CAS RN: 878495-64-8
M. Wt: 408.63
InChI Key: CHRVKCMQIZYLNM-QMVSFRDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside, also known as X-Gluc, is an organic compound consisting of galactose linked to a substituted indole . It was synthesized by Jerome Horwitz and collaborators in 1964 . It is often used in molecular biology to test for the presence of an enzyme, β-galactosidase . It is also used to detect activity of this enzyme in histochemistry and bacteriology .


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is C14H15BrClNO6 . Its molar mass is 408.63 g/mol .


Chemical Reactions Analysis

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This immediately dimerises to give an intensely blue product .


Physical And Chemical Properties Analysis

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a white to off-white microcrystalline powder . It has a molar mass of 408.64 g/mol .

Scientific Research Applications

Molecular Biology: Reporter Gene Assays

X-Gal is widely used in molecular biology as a substrate for the enzyme β-galactosidase. When cleaved by this enzyme, X-Gal produces a distinctive blue color, making it an excellent tool for reporter gene assays. This application is crucial for identifying cells that express the lacZ gene, which encodes β-galactosidase, allowing researchers to track gene expression and promoter activity within cells .

Cellular Imaging: LacZ Staining

In cellular imaging, X-Gal staining is employed to visualize cells that express β-galactosidase. This technique is particularly useful in histological studies to mark tissues or cells that have been genetically modified to express lacZ. The blue precipitate formed is insoluble, allowing for long-term preservation of the stained cells or tissues .

Microbiology: Microbial Strain Characterization

Microbiologists utilize X-Gal to characterize bacterial strains. Bacteria that harbor the lacZ gene can be identified by their ability to hydrolyze X-Gal, forming a blue product. This is often used in conjunction with antibiotic resistance markers to select for genetically engineered bacteria in cloning experiments .

Neuroscience: Mapping Neural Pathways

In neuroscience, X-Gal staining is applied to map neural pathways. Neurons that express β-galactosidase can be traced, allowing researchers to study the organization and connectivity of neural circuits. This application is significant for understanding brain function and the basis of neurological disorders .

Developmental Biology: Gene Expression Studies

Developmental biologists use X-Gal to study gene expression patterns during the development of organisms. By introducing the lacZ gene into the genome of model organisms, scientists can observe when and where β-galactosidase is expressed, providing insights into developmental processes and gene regulation .

Immunology: Immune Cell Labeling

In immunology, X-Gal is used to label immune cells that express β-galactosidase. This allows for the identification and tracking of specific immune cell populations, aiding in the study of immune responses and the development of vaccines .

Enzymology: Substrate Specificity Studies

Enzymologists use X-Gal to study the substrate specificity of β-galactosidase and related enzymes. By analyzing the enzyme’s ability to cleave X-Gal, researchers can gain insights into enzyme kinetics, mechanism, and potential inhibitors .

Pharmaceutical Research: Drug Screening

In pharmaceutical research, X-Gal can be used in drug screening assays to identify compounds that affect β-galactosidase activity. This is relevant for developing treatments for diseases characterized by defects in glycosidase enzymes .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-RGDJUOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

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